molecular formula C18H13ClN4O3S3 B12717108 Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86911-01-5

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B12717108
CAS No.: 86911-01-5
M. Wt: 465.0 g/mol
InChI Key: WZYOJNWBDZUBET-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazolyl ester, making it a subject of interest for researchers.

Properties

CAS No.

86911-01-5

Molecular Formula

C18H13ClN4O3S3

Molecular Weight

465.0 g/mol

IUPAC Name

[2-[[5-[(4-chlorophenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate

InChI

InChI=1S/C18H13ClN4O3S3/c1-10(24)26-14-5-3-2-4-13(14)15(25)28-18-23-22-17(29-18)21-16(27)20-12-8-6-11(19)7-9-12/h2-9H,1H3,(H2,20,21,22,27)

InChI Key

WZYOJNWBDZUBET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, including the formation of the benzenecarbothioic acid derivative, the introduction of the acetyloxy group, and the coupling with the thiadiazolyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, resulting in new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with varying functional groups.

Scientific Research Applications

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent or biochemical tool.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties are explored for use in industrial processes, such as catalysis, materials science, and chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester include other benzenecarbothioic acid derivatives, acetyloxy-substituted compounds, and thiadiazolyl esters. These compounds share structural similarities but may differ in their reactivity, stability, and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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